2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a chlorophenyl group, and a sulfanyl-acetamide moiety
Preparation Methods
The synthesis of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrazine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, typically using a chlorinated aromatic compound.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, often using thiol reagents.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups such as halides.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the acetamide moiety.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of diseases like cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their potential biological activities, including anticancer and antimicrobial properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds are known for their CDK2 inhibitory activity and are investigated for their potential as cancer therapeutics.
Pyrazolo[1,5-a]pyrimidines: These compounds are used as fluorophores in optical applications due to their tunable photophysical properties.
The uniqueness of this compound lies in its specific structural features, such as the presence of the chlorophenyl group and the sulfanyl-acetamide moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17ClN4OS |
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Molecular Weight |
360.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C17H17ClN4OS/c1-11(2)20-16(23)10-24-17-15-9-14(21-22(15)8-7-19-17)12-3-5-13(18)6-4-12/h3-9,11H,10H2,1-2H3,(H,20,23) |
InChI Key |
PGUHHUQHLPAWHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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